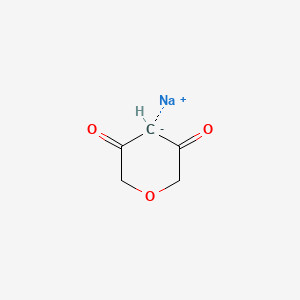

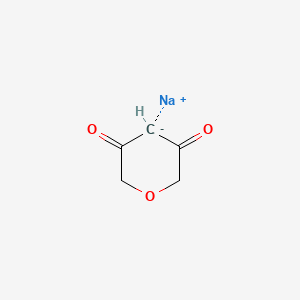

sodium;pyran-4-ide-3,5-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;pyran-4-ide-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5O3.Na/c6-4-1-5(7)3-8-2-4;/h1H,2-3H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHSOBOQRRNIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)[CH-]C(=O)CO1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718864 | |

| Record name | Sodium 3,5-dioxooxan-4-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879127-67-0 | |

| Record name | Sodium 3,5-dioxooxan-4-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Sodium;pyran-4-ide-3,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of sodium;pyran-4-ide-3,5-dione, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental procedures in the published literature for this specific molecule, this document outlines a plausible synthetic route based on established chemical principles, alongside expected characterization data derived from analogous structures.

Introduction

This compound is the sodium salt of 2H-pyran-3,5(4H,6H)-dione. The core structure is a tetrahydropyran ring bearing two ketone functionalities in a β-dicarbonyl arrangement. Such β-diketone moieties are known to be versatile intermediates in organic synthesis and can exhibit a range of biological activities.[1][2][3] The sodium salt form suggests its potential use in formulations where aqueous solubility is advantageous.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Sodium 3,5-dioxotetrahydro-2H-pyran-4-ide, 2H-pyran-3,5(4H,6H)-dione sodium salt |

| CAS Number | 61363-56-2 (for parent dione) |

| Molecular Formula | C₅H₅NaO₃ |

| Molecular Weight | 136.08 g/mol |

| Chemical Structure |  |

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned in a two-step process: first, the synthesis of the parent dione, 2H-pyran-3,5(4H,6H)-dione, followed by its conversion to the sodium salt. A viable approach for the formation of the cyclic β-diketone is the intramolecular Dieckmann condensation of a suitable acyclic diester.[4][5][6]

Materials:

-

Diethyl 3,3'-oxydipropionate

-

Sodium ethoxide (NaOEt)

-

Anhydrous toluene

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethanol

Procedure:

-

Dieckmann Condensation: A solution of diethyl 3,3'-oxydipropionate (1 equivalent) in anhydrous toluene is added dropwise to a stirred suspension of sodium ethoxide (1.1 equivalents) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Cyclization: After cooling to room temperature, the reaction mixture is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude β-keto ester intermediate (ethyl 3,5-dioxo-tetrahydropyran-4-carboxylate).

-

Hydrolysis and Decarboxylation: The crude intermediate is then heated under reflux in an aqueous acidic solution (e.g., 10% HCl) for several hours to facilitate both hydrolysis of the ester and decarboxylation.

-

Purification: After cooling, the product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine, dried, and concentrated. The resulting crude 2H-pyran-3,5(4H,6H)-dione can be purified by recrystallization or column chromatography.

Materials:

-

2H-pyran-3,5(4H,6H)-dione

-

Sodium hydroxide (NaOH) or Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

Procedure:

-

Deprotonation: 2H-pyran-3,5(4H,6H)-dione (1 equivalent) is dissolved in anhydrous ethanol. To this solution, a solution of sodium hydroxide or sodium ethoxide (1 equivalent) in ethanol is added dropwise with stirring at room temperature.[7][8]

-

Isolation: The sodium salt, being less soluble in ethanol, may precipitate out of the solution. The precipitate is collected by filtration, washed with a small amount of cold ethanol and then diethyl ether, and dried under vacuum to yield this compound as a solid.

Characterization

The structural elucidation of the synthesized this compound would involve a combination of spectroscopic techniques. The following sections detail the expected analytical data.

Due to the tautomeric nature of the β-dicarbonyl moiety, the NMR spectra may show signals for both the keto and enol forms, with the enolate form being predominant for the sodium salt.

Table 2: Predicted ¹H NMR Data for this compound (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.5 - 4.0 | Singlet or Broad Singlet | 4H | -CH₂-O-CH₂- |

| ~ 3.5 | Singlet | 1H | -CO-CH-CO- (enol proton, may exchange with D₂O) |

Table 3: Predicted ¹³C NMR Data for this compound (in D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 180 - 170 | C=O (keto-enol tautomer) |

| ~ 90 - 80 | -CO-CH-CO- (enolic carbon) |

| ~ 70 - 60 | -CH₂-O-CH₂- |

The IR spectrum will be crucial for identifying the key functional groups.

Table 4: Representative IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~ 1730 - 1700 | Strong | C=O stretch (ketone) |

| ~ 1640 - 1540 | Strong | C=C and C=O stretch (enolate)[9] |

| ~ 1250 - 1050 | Strong | C-O-C stretch (ether) |

Mass spectrometry will provide information about the molecular weight and fragmentation pattern. For the sodium salt, electrospray ionization (ESI) would be a suitable technique.

Table 5: Predicted Mass Spectrometry Data (ESI-Negative Mode)

| m/z | Ion |

| 113.02 | [M-Na]⁻ (pyran-4-ide-3,5-dione anion) |

Conclusion

This technical guide outlines a feasible synthetic strategy and expected characterization profile for this compound. The proposed synthesis, based on the Dieckmann condensation, offers a classic and reliable method for constructing the core tetrahydropyran-dione ring system. The provided spectroscopic data, while representative, serve as a valuable reference for researchers undertaking the synthesis and characterization of this and structurally related compounds. Further experimental validation is necessary to confirm the precise details of the synthesis and the exact spectroscopic values.

References

- 1. Recent Developments in the Synthesis of β-Diketones [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpras.com [ijpras.com]

- 4. synarchive.com [synarchive.com]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 6. Dieckmann Condensation [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Enolate - Wikipedia [en.wikipedia.org]

- 9. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of Sodium 3,5-dioxotetrahydro-2H-pyran-4-ide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of sodium 3,5-dioxotetrahydro-2H-pyran-4-ide. Due to the limited availability of experimental data for this specific salt, this document also includes information on its parent compound, 2H-pyran-3,5(4H,6H)-dione, and draws comparisons with structurally related cyclic β-diketones. The guide details standard experimental protocols for determining key physicochemical parameters and discusses the potential biological significance of the pyran scaffold, aiming to support research and development activities in medicinal chemistry and drug discovery.

Introduction

Sodium 3,5-dioxotetrahydro-2H-pyran-4-ide is the sodium salt of 2H-pyran-3,5(4H,6H)-dione. The pyran ring system is a fundamental heterocyclic motif found in a wide array of natural products and synthetic compounds with significant biological activities.[1][2] As a sodium salt, this compound is expected to exhibit increased aqueous solubility compared to its parent dione. The core structure, a cyclic β-diketone, suggests a propensity for keto-enol tautomerism, which can significantly influence its chemical reactivity, metal chelation properties, and biological interactions.[3][4] Understanding the physicochemical properties of this compound is crucial for its potential application in drug development and other scientific research.

Chemical Identity and Computed Properties

The fundamental identification and computed properties for sodium 3,5-dioxotetrahydro-2H-pyran-4-ide and its parent compound are summarized below.

Table 1: Chemical Identification

| Identifier | Sodium 3,5-dioxotetrahydro-2H-pyran-4-ide | 2H-pyran-3,5(4H,6H)-dione |

| CAS Number | 879127-67-0 | 61363-56-2[5] |

| Molecular Formula | C₅H₅NaO₃ | C₅H₆O₃[5] |

| Molecular Weight | 136.08 g/mol | 114.10 g/mol [5] |

| IUPAC Name | sodium;pyran-4-ide-3,5-dione | oxane-3,5-dione |

| Synonyms | SODIUM 3,5-DIOXOOXAN-4-IDE, 2H-pyran-3,5(4H,6H)-dione, sodium salt | Tetrahydropyran-3,5-dione[5] |

| SMILES | C1C(=O)[CH-]C(=O)CO1.[Na+] | O=C1CC(O)COCC1=O |

| InChI Key | HZHSOBOQRRNIDJ-UHFFFAOYSA-N | SMIQVIXGQSMHKF-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties of 2H-pyran-3,5(4H,6H)-dione

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | ChemScene[5] |

| logP | -0.4551 | ChemScene[5] |

| Hydrogen Bond Acceptors | 3 | ChemScene[5] |

| Hydrogen Bond Donors | 0 | ChemScene[5] |

| Rotatable Bonds | 0 | ChemScene[5] |

Experimental Physicochemical Data

Experimental data for sodium 3,5-dioxotetrahydro-2H-pyran-4-ide is not extensively reported in the literature. The data presented here is for the parent compound, 2H-pyran-3,5(4H,6H)-dione, and related cyclic β-diketones.

Acidity (pKa)

The pKa of the enolic proton in β-diketones is a critical parameter influencing their ionization state at physiological pH. For cyclic β-diketones, the pKa can vary based on ring size and substituent effects. While the specific pKa for 2H-pyran-3,5(4H,6H)-dione is not documented, the pKa values for other β-diketones have been determined.[3][6] For instance, the pKa of acetylacetone is approximately 9.[6] It is anticipated that 2H-pyran-3,5(4H,6H)-dione would have a similar pKa value.

Solubility

As a sodium salt, sodium 3,5-dioxotetrahydro-2H-pyran-4-ide is expected to be readily soluble in water and other polar solvents. The solubility of its parent compound, 2H-pyran-3,5(4H,6H)-dione, has not been quantitatively reported.

Stability

The stability of β-diketones can be influenced by factors such as pH, temperature, and light exposure. They can be susceptible to hydrolysis and oxidative degradation. Commercial suppliers of 2H-pyran-3,5(4H,6H)-dione recommend storage at 2-8°C, sealed in a dry environment, suggesting that the compound may be sensitive to moisture and elevated temperatures.[7]

Spectroscopic Data

-

¹H NMR Spectroscopy: The ¹H NMR spectrum for 2H-pyran-3,5(4H,6H)-dione is available and provides structural confirmation of the molecule.[8]

-

IR Spectroscopy: The infrared spectrum of β-diketones typically shows characteristic absorption bands for the carbonyl groups. The diketo-form usually exhibits C=O stretching frequencies in the range of 1687–1790 cm⁻¹, while the enol-form shows bands between 1550–1700 cm⁻¹.[3]

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of sodium 3,5-dioxotetrahydro-2H-pyran-4-ide are outlined below. These are generalized procedures based on standard methodologies for similar compounds.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a standardized base and monitoring the pH change.

References

- 1. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. 61363-56-2|2H-Pyran-3,5(4H,6H)-dione|BLD Pharm [bldpharm.com]

- 8. PYRAN-3,5-DIONE(61363-56-2) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Sodium Pyran-4-ide-3,5-dione and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield a complete single-crystal X-ray diffraction study for sodium;pyran-4-ide-3,5-dione. Therefore, this guide will use Sodium Dehydroacetate (sodium salt of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one), a closely related and well-characterized analog, as a representative example to illustrate the principles and methodologies of crystal structure analysis. The experimental protocols and data presented are based on published studies of sodium dehydroacetate and its hydrates[1][2][3].

Introduction

The crystal structure of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance in drug development. It influences critical physicochemical properties such as solubility, stability, bioavailability, and manufacturability. The pyran-dione scaffold is a key structural motif in numerous natural products and synthetic compounds with diverse biological activities. Understanding the three-dimensional arrangement of atoms in the crystalline state of their salts, such as this compound, is crucial for structure-activity relationship (SAR) studies and for the rational design of new therapeutic agents.

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of sodium pyran-dione derivatives, using sodium dehydroacetate as a case study.

Synthesis and Crystallization

The synthesis of the parent pyran-dione, dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one), is a well-established process. The sodium salt is subsequently formed and can be crystallized from aqueous solutions, often resulting in the formation of hydrates[2][3].

Synthesis of Dehydroacetic Acid

Dehydroacetic acid can be synthesized through the self-condensation of ethyl acetoacetate.

Formation of Sodium Dehydroacetate

Sodium dehydroacetate is prepared by treating dehydroacetic acid with a sodium base, such as sodium hydroxide, in a suitable solvent.

Crystallization of Sodium Dehydroacetate Hydrates

Single crystals suitable for X-ray diffraction can be grown from aqueous solutions. The rate of supersaturation has been shown to be a critical factor in determining the resulting hydrate form (monohydrate vs. dihydrate)[2][3].

Experimental Protocol: Cooling Crystallization [2][3]

-

Prepare a saturated solution of sodium dehydroacetate in deionized water at an elevated temperature.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature. The cooling rate can be controlled to influence the crystal form.

-

A low supersaturation generation rate (slow cooling) tends to yield plate-like monohydrate crystals.

-

A high supersaturation generation rate (rapid cooling) can produce needle-like dihydrate crystals.

-

-

Isolate the resulting crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Crystal Structure Characterization

A combination of analytical techniques is employed to characterize the crystalline forms of sodium dehydroacetate.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for the identification of crystalline phases. The diffraction pattern is a fingerprint of a specific crystal structure.

Experimental Protocol: PXRD Analysis [2][3]

-

Instrument: A powder X-ray diffractometer with Cu Kα radiation is typically used.

-

Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

-

Data Collection: The sample is scanned over a range of 2θ angles (e.g., 5° to 50°).

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the characteristic peaks for each crystalline form.

Table 1: Representative PXRD Peaks for Sodium Dehydroacetate Hydrates [2][3]

| 2θ (°) for Monohydrate | 2θ (°) for Dihydrate |

| 8.5 | 10.2 |

| 12.8 | 14.8 |

| 15.3 | 17.5 |

| 17.1 | 20.5 |

| 24.2 | 25.9 |

| 25.7 | 28.1 |

| 27.0 | 30.0 |

| 28.6 | 35.5 |

Note: These are representative peak positions and may vary slightly depending on experimental conditions.

Further Characterization Techniques

Other techniques are used to provide a comprehensive understanding of the crystalline material.

-

Thermal Gravimetric Analysis (TGA): Determines the water content of the hydrates by measuring weight loss as a function of temperature[3].

-

Differential Scanning Calorimetry (DSC): Identifies phase transitions, such as dehydration and melting points[3].

-

Vibrational Spectroscopy (FTIR and Raman): Provides information about the molecular structure and bonding within the crystal lattice[2][3].

-

Scanning Electron Microscopy (SEM): Visualizes the morphology (shape and size) of the crystals[2][3].

Single Crystal X-ray Diffraction (SCXRD)

Experimental Protocol: Single Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and the arrangement of atoms within the unit cell.

Table 2: Hypothetical Crystallographic Data for a Sodium Pyran-dione Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1025 |

| Z | 4 |

Table 3: Hypothetical Atomic Coordinates and Bond Parameters

| Atom | x | y | z |

| Na1 | 0.25 | 0.50 | 0.75 |

| O1 | 0.35 | 0.62 | 0.81 |

| C1 | 0.45 | 0.70 | 0.85 |

| Bond | Length (Å) | Angle | Angle (°) |

| Na-O | 2.4 | O-C-C | 120 |

| C=O | 1.25 | C-O-C | 118 |

| C-C | 1.40 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and crystal structure analysis of sodium dehydroacetate.

Logical Relationships in Crystal Structure Analysis

Caption: Logical flow from a single crystal to its complete structural elucidation.

Conclusion

The crystal structure analysis of sodium salts of pyran-dione derivatives is a critical step in understanding their solid-state properties. While a complete crystal structure for this compound is not publicly available, the study of analogs like sodium dehydroacetate provides a robust framework for the application of standard analytical techniques. The methodologies outlined in this guide, from synthesis and crystallization to detailed characterization by PXRD and other methods, offer a comprehensive approach for researchers in the pharmaceutical and chemical sciences. The ability to control and characterize the crystalline form of these compounds is essential for the development of safe, stable, and effective products.

References

In-Depth Technical Guide on the Spectroscopic Data of Sodium;pyran-4-ide-3,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of sodium;pyran-4-ide-3,5-dione, a sodium salt of 2H-pyran-3,5(4H,6H)-dione. Due to the limited availability of direct experimental spectroscopic data for the sodium salt, this document presents a detailed analysis based on the predicted spectral data for the parent compound, 2H-pyran-3,5(4H,6H)-dione. This guide includes tabulated summaries of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for acquiring such spectra are provided to aid in experimental design. Furthermore, this document explores the potential biological relevance of pyran-dione derivatives, with a focus on their role as enzyme inhibitors and their interaction with signaling pathways pertinent to drug discovery, visualized through a detailed diagram of the PI3K/Akt signaling pathway.

Chemical Structure and Properties

Compound Name: this compound Parent Compound: 2H-Pyran-3,5(4H,6H)-dione CAS Number (Parent): 61363-56-2 Molecular Formula (Salt): C₅H₅NaO₃ Molecular Weight (Salt): 136.08 g/mol Structure (Parent Compound):

Spectroscopic Data

The following sections present the predicted spectroscopic data for the parent compound, 2H-pyran-3,5(4H,6H)-dione. The formation of the sodium salt, this compound, involves the deprotonation of the acidic methylene group between the two carbonyls. This will result in changes in the electronic environment, which will be reflected in the spectroscopic data. For instance, in the ¹H NMR spectrum, the signal for the acidic protons will disappear. In the ¹³C NMR, the signal for the carbon at the 4-position will shift. The IR spectrum will show changes in the carbonyl stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Table 1: Predicted ¹H NMR Spectral Data for 2H-Pyran-3,5(4H,6H)-dione

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.3 | s | 2H | O-CH₂ |

| ~3.6 | s | 2H | C(O)-CH₂ |

| ~3.5 | s | 2H | C(O)-CH(₂)-C(O) |

Table 2: Predicted ¹³C NMR Spectral Data for 2H-Pyran-3,5(4H,6H)-dione

| Chemical Shift (ppm) | Assignment |

| ~200 | C=O |

| ~70 | O-CH₂ |

| ~50 | C(O)-CH₂ |

| ~45 | C(O)-CH₂-C(O) |

Infrared (IR) Spectroscopy (Predicted)

Table 3: Predicted IR Absorption Bands for 2H-Pyran-3,5(4H,6H)-dione

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3000 | Medium | C-H stretch (aliphatic) |

| ~1700-1750 | Strong | C=O stretch (ketone) |

| ~1050-1150 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS) (Predicted)

For the parent compound, 2H-pyran-3,5(4H,6H)-dione, the expected molecular ion peak [M]⁺ would be at an m/z of 114.10. The mass spectrum of the sodium salt would likely show a peak corresponding to the pyran-4-ide-3,5-dione anion at m/z 113.02 and potentially clusters with sodium ions.

Table 4: Predicted Mass Spectrometry Data for 2H-Pyran-3,5(4H,6H)-dione

| m/z | Interpretation |

| 114 | [M]⁺ (Molecular ion) |

| 86 | [M - CO]⁺ |

| 58 | [M - 2CO]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra for solid organic compounds and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Instrument Setup:

-

Use a spectrometer with a field strength of 400 MHz or higher.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typically, 16-64 scans are sufficient.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Process the data using appropriate software, including Fourier transformation, phasing, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the sample (ATR unit or KBr pellet) in the sample compartment of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the range of µg/mL to ng/mL.

-

-

Ionization:

-

For a relatively small and polar molecule like this, Electrospray Ionization (ESI) is a suitable method. The sample solution is introduced into the mass spectrometer through a heated capillary, where it is nebulized and ionized.

-

-

Mass Analysis and Detection:

-

The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The ions are separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Biological Context and Signaling Pathways

Pyran derivatives have been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Several studies have highlighted their potential as enzyme inhibitors.[1][5]

One of the key signaling pathways implicated in cancer and other diseases where pyran derivatives have shown activity is the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[3][6] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[6][7] Dysregulation of the PI3K/Akt pathway is a hallmark of many cancers.[6][7]

Pyran Derivatives as PI3K/Akt Pathway Inhibitors

Certain pyran-containing molecules have been investigated as inhibitors of PI3K or downstream effectors like Akt and mTOR.[6] By inhibiting these key signaling nodes, these compounds can induce apoptosis and inhibit the proliferation of cancer cells. The dione functionality in the pyran ring can be important for interacting with the active site of these kinases.

Experimental Workflow for Assessing Biological Activity

The following diagram illustrates a typical workflow for evaluating the biological activity of a compound like this compound as a potential PI3K/Akt pathway inhibitor.

Caption: A typical experimental workflow for evaluating the anti-cancer activity of a pyran derivative.

PI3K/Akt Signaling Pathway

The diagram below illustrates the PI3K/Akt signaling pathway and indicates potential points of inhibition by pyran-dione derivatives.

Caption: The PI3K/Akt signaling pathway and potential inhibition by pyran-dione derivatives.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound, based on predicted data for its parent compound. The provided experimental protocols offer a starting point for researchers aiming to acquire empirical data. The exploration of the biological context, particularly the role of pyran-dione derivatives as potential inhibitors of the PI3K/Akt signaling pathway, highlights the therapeutic potential of this class of compounds and provides a rationale for their further investigation in drug discovery and development. Future work should focus on the synthesis and experimental characterization of this compound to validate and expand upon the data presented in this guide.

References

- 1. Novel pyran derivatives as potential succinate dehydrogenase inhibitors: design, synthesis, crystal structure, biological activity, and molecular modeling | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. The PI3K/Akt Pathway: Emerging Roles in Skin Homeostasis and a Group of Non-Malignant Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Akt signaling pathway: An emerging therapeutic target in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/AKT signaling pathway: Molecular mechanisms and therapeutic potential in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Pyran-3,5-Dione Derivatives and Related Congeners

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyran scaffold is a privileged heterocyclic motif found in a plethora of biologically active natural products and synthetic compounds. Derivatives of pyran incorporating a dione functionality, particularly the pyran-3,5-dione core, are of significant interest in medicinal chemistry due to their potential as therapeutic agents. This technical guide provides a comprehensive overview of the methodologies employed in the biological activity screening of pyran-3,5-dione derivatives and their structurally related analogs. It covers key in vitro assays for evaluating their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, structured data presentation, and workflow visualizations are provided to aid researchers in the design and execution of their screening campaigns. While literature specifically focused on the pyran-3,5-dione substitution pattern is emerging, this guide draws upon established protocols for broader classes of pyran derivatives to provide a robust framework for future investigations into this promising class of compounds.

Introduction: The Therapeutic Potential of Pyran-Based Scaffolds

Pyran and its derivatives are six-membered heterocyclic compounds containing one oxygen atom and are fundamental components of numerous natural products, including flavonoids, coumarins, and xanthones. These compounds exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The incorporation of a dione moiety into the pyran ring can significantly influence the molecule's electronic properties and its ability to interact with biological targets, making pyran-dione derivatives attractive candidates for drug discovery programs. This guide focuses on the practical aspects of screening these compounds for key biological activities.

Anticancer Activity Screening

A primary focus of research into pyran derivatives is their potential as anticancer agents. Various in vitro assays are employed to assess the cytotoxicity and anti-proliferative effects of these compounds against a panel of human cancer cell lines.

Key Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS, sterile filtered)[2]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[3]

-

96-well flat-bottom microplates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the pyran-dione derivatives in culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Anticancer Activity of Pyran Derivatives

The following table summarizes the cytotoxic activity of various pyran derivatives against different cancer cell lines, as reported in the literature.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1H-benzo[f]chromene derivatives | MCF-7 | 1.3 - 3.87 | [4] |

| Pyrazole-linked pyran hybrids | Not specified | Not specified | [5] |

| 2,2,6-trisubstituted 5-methylidenetetrahydropyran-4-ones | HL-60 | More active than carboplatin | [6] |

| 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones | HL-60, MCF-7 | Not specified | [7] |

| 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione | MGC-803 | 5.1 - 10.1 | [8] |

Visualization: Anticancer Screening Workflow

Caption: Workflow for assessing the anticancer activity of pyran-3,5-dione derivatives.

Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyran derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Key Experimental Protocol: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a widely used qualitative assay to determine the susceptibility of bacteria to antimicrobial agents.[9][10]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Sterile saline solution (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Sterile filter paper disks (6 mm diameter)

-

Solutions of pyran-dione derivatives at a known concentration

-

Standard antibiotic and antifungal disks (e.g., Ciprofloxacin, Fluconazole)

-

Forceps

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline with a turbidity equivalent to the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[11]

-

Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to ensure a confluent lawn of growth.[10][12]

-

Application of Disks: Impregnate sterile filter paper disks with a known concentration of the pyran-dione derivative solution. Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.[12] Include a positive control (standard antibiotic/antifungal) and a negative control (solvent-impregnated disk).

-

Incubation: Invert the plates and incubate at 37°C for 16-18 hours for bacteria and at 25-30°C for 24-48 hours for fungi.[12]

-

Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth is visible) in millimeters (mm).

-

Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound. A larger zone diameter suggests greater susceptibility of the microorganism to the compound.

Data Presentation: Antimicrobial Activity of Pyran Derivatives

The following table presents the antimicrobial activity of various pyran derivatives against different microbial strains.

| Compound Class | Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 3,5-dimethyl azopyrazole derivatives | E. coli, S. aureus | Not specified | Not specified | [13] |

| 2H, 5H-pyrano[3,2-c]benzopyran-2,5-diones | Various bacteria and fungi | Significant activity | Not specified | [14] |

| 3,5-dinaphthyl substituted 2-pyrazolines | K. pneumoniae, S. aureus | Not specified | Not specified | [15] |

| 5-substituted 2H-1,3,5-thiadiazine-2,4(3H)-diones | C. albicans, T. mentagrophytes | Not specified | < 2 | [16] |

| 4-substituted 1,2,3-triazole-coumarin derivatives | E. faecalis | Not specified | 12.5–50 | [17] |

Visualization: Antimicrobial Screening Workflow

Caption: Workflow for assessing the antimicrobial activity of pyran-3,5-dione derivatives.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key area of pharmaceutical research. Pyran derivatives have been investigated for their potential to modulate inflammatory pathways.

Key Experimental Protocol: In Vitro Protein Denaturation Inhibition Assay

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin.[4][18]

Materials:

-

Bovine serum albumin (BSA) solution (1% w/v) or fresh hen's egg albumin

-

Phosphate-buffered saline (PBS), pH 6.4

-

Solutions of pyran-dione derivatives at various concentrations

-

Standard anti-inflammatory drug (e.g., Diclofenac sodium)

-

Test tubes

-

Water bath

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In separate test tubes, prepare the reaction mixtures as follows:

-

Test Sample: 0.05 mL of the pyran-dione derivative solution at different concentrations + 0.45 mL of BSA solution.

-

Control: 0.05 mL of distilled water + 0.45 mL of BSA solution.

-

Standard: 0.05 mL of the standard drug solution + 0.45 mL of BSA solution.

-

-

Incubation: Incubate all the tubes at 37°C for 20 minutes.[4]

-

Heat-Induced Denaturation: Induce protein denaturation by heating the mixtures in a water bath at 51°C for 20 minutes.[4]

-

Cooling and Absorbance Measurement: After heating, cool the solutions to room temperature and measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.[18]

-

Data Analysis: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100. The IC50 value can be determined by plotting the percentage inhibition against the compound concentration.

Data Presentation: Anti-inflammatory Activity of Pyran and Related Derivatives

The following table summarizes the in vitro anti-inflammatory activity of various heterocyclic compounds.

| Compound Class | Assay | IC50 (µg/mL) | % Inhibition | Reference |

| Pyran-based derivatives | Nitric oxide inhibition in LPS-stimulated macrophages | Not specified | Significant inhibition by compound 19 | [19] |

| 3-hydroxy pyridine-4-one derivatives | Carrageenan-induced paw edema | Not specified | Up to 67% | [20] |

| Furan-2,5-dione derivative (BPD) | COX-2 activity and LPS-induced gene expression | Not specified | Strong inhibitory effects | [21] |

| Pyranocoumarin derivatives | Nitric oxide production in LPS-induced macrophages | Not specified | Significant reduction | [22] |

| Pomegranate peel extract | BSA denaturation | Not specified | Significant | [23] |

| Eucalyptus globulus and Glycine max extracts | Egg albumin denaturation | Not specified | Significant | [18] |

Visualization: Anti-inflammatory Screening Workflow

Caption: Workflow for assessing the anti-inflammatory activity of pyran-3,5-dione derivatives.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of pyran-dione derivatives is crucial for their development as therapeutic agents. For instance, some pyran derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

Visualization: Simplified Inflammatory Signaling Pathway

Caption: Potential inhibitory action of pyran-3,5-dione derivatives on inflammatory pathways.

Conclusion and Future Directions

The pyran-dione scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. This technical guide has outlined the fundamental experimental protocols for screening these compounds for anticancer, antimicrobial, and anti-inflammatory properties. The provided workflows and data presentation formats offer a standardized approach to facilitate the comparison and interpretation of screening results.

While the current body of literature on pyran-3,5-dione derivatives is limited, the methodologies detailed herein, which are broadly applicable to pyran-based compounds, provide a solid foundation for future research in this area. Further investigation into the synthesis of diverse libraries of pyran-3,5-dione derivatives and their systematic biological evaluation is warranted to fully elucidate their therapeutic potential and mechanisms of action. Structure-activity relationship (SAR) studies, guided by the screening data, will be instrumental in optimizing the potency and selectivity of these promising compounds.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. plantarchives.org [plantarchives.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 10. microbenotes.com [microbenotes.com]

- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 12. m.youtube.com [m.youtube.com]

- 13. jocpr.com [jocpr.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and in vitro antimicrobial activity of 5-substituted 2H-1,3,5-thiadiazine-2,4(3H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. innpharmacotherapy.com [innpharmacotherapy.com]

- 19. researchgate.net [researchgate.net]

- 20. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. e-mjm.org [e-mjm.org]

An In-depth Technical Guide to the In Silico Modeling of Sodium Channel and Pyran-4-ide-3,5-dione Interactions

Disclaimer: As of late 2025, specific literature detailing the direct in silico modeling of sodium;pyran-4-ide-3,5-dione interactions is not available. This guide, therefore, presents a comprehensive and technically detailed hypothetical workflow based on established methodologies for modeling interactions between small molecules and ion channels. The protocols and data herein are illustrative and designed to serve as a framework for researchers and drug development professionals undertaking such an investigation.

Introduction

Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells, making them significant targets for a wide range of therapeutics, including analgesics, antiarrhythmics, and anticonvulsants.[1][2][3] The pyran-4-ide-3,5-dione scaffold is a privileged structure in medicinal chemistry, appearing in various bioactive compounds. Understanding the molecular interactions between novel pyran-4-ide-3,5-dione derivatives and sodium channels is paramount for the rational design of new, potent, and selective modulators.

In silico modeling provides a powerful, cost-effective, and rapid approach to investigate these interactions at an atomic level.[4] This guide outlines a complete computational workflow, from target preparation and ligand docking to molecular dynamics simulations and pharmacophore modeling, to elucidate the binding mechanisms of pyran-4-ide-3,5-dione with a human sodium channel isoform, such as Nav1.4.

Overall Computational Workflow

The proposed in silico investigation follows a multi-step process to ensure a thorough analysis of the ligand-receptor interaction.

Experimental and Computational Protocols

Target Preparation: Human Voltage-Gated Sodium Channel (Nav1.4)

High-resolution structures of human sodium channels are available, such as the cryo-EM structure of Nav1.4 in complex with the β1 subunit (PDB ID: 6AGF).[5] This structure serves as the starting point for our modeling.

Protocol:

-

Structure Retrieval: Download the coordinate file for PDB ID: 6AGF from the RCSB Protein Data Bank.[5]

-

Protein Preparation:

-

Utilize a protein preparation wizard (e.g., in Maestro, Schrödinger Suite or Chimera).

-

Separate the protein chains. For this study, we will focus on the alpha subunit.

-

Add hydrogen atoms, as they are typically absent in cryo-EM structures.

-

Assign bond orders and fill in any missing side chains or loops using tools like Prime.

-

Remove all water molecules and non-essential co-factors.

-

Perform a restrained energy minimization using a suitable force field (e.g., OPLS4) to relieve any steric clashes. The minimization should be constrained to prevent significant deviation from the experimental structure.

-

Ligand Preparation

The pyran-4-ide-3,5-dione ligand must be prepared to generate a valid 3D conformation and assign correct atomic charges.

Protocol:

-

2D to 3D Conversion: Draw the 2D structure of the pyran-4-ide-3,5-dione derivative using a chemical sketcher (e.g., ChemDraw or MarvinSketch).

-

Energy Minimization: Convert the 2D structure to a 3D conformation and perform an energy minimization using a quantum mechanics-based method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., MMFF94).

-

Charge Calculation: Calculate partial atomic charges. For docking, Gasteiger charges are often sufficient, though for more rigorous simulations like MD, RESP or AM1-BCC charges are recommended.[6]

-

Tautomer and Ionization States: Generate possible ionization states and tautomers at a physiological pH of 7.4.

Molecular Docking

Molecular docking predicts the preferred orientation of the ligand within the receptor's binding site.

Protocol:

-

Binding Site Identification: The inner pore of the sodium channel is a well-established binding site for many blockers.[7] Identify key residues in the S6 segments of domains I-IV that line this pore.

-

Grid Generation: Define a docking grid box that encompasses the identified binding site. For AutoDock Vina, a grid box of 25 x 25 x 25 Å centered on the pore axis is a reasonable starting point.[3]

-

Docking Execution:

-

Software: Use a validated docking program such as AutoDock Vina, Glide, or GOLD.

-

Parameters: Set the exhaustiveness parameter to a high value (e.g., 32) to ensure a thorough search of the conformational space. Generate a set number of binding modes (e.g., 10-20).

-

-

Pose Analysis:

-

Cluster the resulting poses based on root-mean-square deviation (RMSD).

-

Rank the poses by their docking score (e.g., binding affinity in kcal/mol for Vina).

-

Visually inspect the top-scoring poses for chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) with key residues of the channel pore.

-

Hypothetical Docking Results:

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| P4D-001 | -9.2 | Phe1764, Tyr1771 | Pi-Pi Stacking, H-Bond |

| P4D-002 | -8.5 | Ile408, Asn412 | Hydrophobic, H-Bond |

| P4D-003 | -7.8 | Met1770 | Hydrophobic |

| P4D-004 | -9.5 | Phe1764, Ser415, Tyr1771 | Pi-Pi Stacking, H-Bond |

Molecular Dynamics (MD) Simulation

MD simulations are performed to assess the stability of the docked ligand-protein complex and to observe its dynamic behavior in a more realistic, solvated environment.

Protocol:

-

System Setup:

-

Take the highest-scoring, most plausible docking pose for the P4D-004 derivative.

-

Embed the complex in a lipid bilayer (e.g., POPC) using a tool like CHARMM-GUI.

-

Solvate the system with an explicit water model (e.g., TIP3P) and add counter-ions (Na+, Cl-) to neutralize the system and achieve a physiological concentration of ~150 mM.

-

-

Minimization and Equilibration:

-

Perform a series of energy minimization and equilibration steps. First, minimize the water and ions with the protein and ligand restrained.

-

Gradually heat the system to 310 K (human body temperature) and equilibrate under NVT (constant volume) and then NPT (constant pressure) ensembles, slowly releasing the restraints on the protein and ligand. This is typically a multi-nanosecond process.

-

-

Production Run:

-

Run a production MD simulation for at least 100-200 nanoseconds to ensure the system reaches a stable state.[1]

-

-

Trajectory Analysis:

-

RMSD: Calculate the RMSD of the protein backbone and the ligand to assess stability. A stable system will show the RMSD plateauing.

-

RMSF: Calculate the root-mean-square fluctuation (RMSF) for each residue to identify flexible regions of the protein.

-

Interaction Analysis: Monitor the persistence of key interactions (hydrogen bonds, contacts) observed in the docking pose throughout the simulation.

-

Hypothetical MD Simulation Summary:

| Metric | P4D-004 Complex | Description |

| Avg. Protein RMSD | 2.5 ± 0.3 Å | Indicates stable protein backbone during simulation. |

| Avg. Ligand RMSD | 1.8 ± 0.5 Å | Ligand remains stably bound in the initial binding pocket. |

| Key H-Bond Occupancy | Tyr1771: 85.2% | The hydrogen bond with Tyr1771 is highly stable. |

| Key H-Bond Occupancy | Ser415: 65.7% | The hydrogen bond with Ser415 is moderately stable. |

Pharmacophore Modeling

A pharmacophore model defines the essential 3D arrangement of chemical features necessary for biological activity. This model can be used to screen large databases for novel compounds with the potential to bind to the sodium channel.[4][8]

References

- 1. Simulation and Machine Learning Methods for Ion-Channel Structure Determination, Mechanistic Studies and Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium channel: homology modelling, docking and molecular dynamics study of human skeletal muscle transmembrane segments [iris.cnr.it]

- 3. jscimedcentral.com [jscimedcentral.com]

- 4. Ionic Channels as Targets for Drug Design: A Review on Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Toward high-resolution modeling of small molecule–ion channel interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Docking Studies of Phthalimide Pharmacophore as a Sodium Channel Blocker [ijbms.mums.ac.ir]

- 8. In silico identification of T-type calcium channel blockers: A ligand-based pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]

"literature review of pyran-4-ide-3,5-dione research"

An in-depth technical guide on the research of pyran-4-one derivatives, a core scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals.

Introduction to the Pyran Scaffold

The pyran ring system, a six-membered oxygen-containing heterocycle, is a cornerstone in the field of medicinal chemistry.[1] Regarded as a "privileged structure," its derivatives are integral components of numerous natural products, including flavonoids, coumarins, and xanthones.[2][3][4] Synthetic and natural compounds featuring the pyran motif exhibit a vast spectrum of pharmacological activities, making them a subject of intense research for novel drug discovery.[1][5] The versatility of the pyran core allows for extensive structural modifications, leading to the development of compounds with potent anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[2][6][7][8] This guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action of recently developed pyran-4-one and related pyran derivatives.

Synthesis Strategies and Experimental Workflows

The construction of the pyran ring is often achieved through efficient and versatile synthetic methodologies. Multi-component reactions (MCRs) are particularly favored as they allow for the rapid assembly of complex molecular architectures from simple starting materials in a single step. Other notable methods include the Prins reaction for creating highly functionalized tetrahydropyran-4-ones and Baylis-Hillman chemistry.[3][9]

Below is a generalized workflow for the synthesis and subsequent biological screening of novel pyran derivatives.

Biological Activities of Pyran Derivatives

Anticancer Activity

Pyran-based analogues have demonstrated significant potential as anticancer agents against a wide array of human cancer cell lines.[1] Researchers have synthesized various series of these compounds and evaluated their anti-proliferative effects, identifying several derivatives with promising cytotoxicity.[6]

Quantitative Data on Anticancer Activity

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrano[4,3-b]pyran | 4d | HepG2 (Liver) | 42.36 | [6] |

| Pyrano[4,3-b]pyran | 4f | MCF-7 (Breast) | 35.69 | [6] |

| Pyrano[4,3-b]pyran | 4g (4-NO2 sub.) | SW-480 (Colon) | Potent | [6] |

| Pyrano[4,3-b]pyran | 4i (4-Cl sub.) | MCF-7 (Breast) | Potent | [6] |

| 4H-Pyran | 16 | A549, DU145, HeLa, MCF7 | Promising | [9] |

| 4H-Pyran | 23 | A549, DU145, HeLa, MCF7 | Promising | [9] |

| 4H-Pyran | 4d | HCT-116 (Colorectal) | 75.1 | [8] |

| 4H-Pyran | 4k | HCT-116 (Colorectal) | 85.88 | [8] |

| Pyrano[3,2-c]pyridine | 8a | Various | 0.23 | [10] |

| Pyrano[3,2-c]pyridine | 8b | Various | 0.15 | [10] |

Note: "Potent" and "Promising" indicate that the source highlighted the activity without providing a specific IC50 value in the abstract.

The mechanisms underlying these anticancer effects are also under investigation. For instance, certain pyrano[3,2-c]pyridine derivatives have been shown to be potent inhibitors of key signaling kinases like EGFR and VEGFR-2, with compound 8a exhibiting IC50 values of 1.21 µM and 2.65 µM, respectively.[10]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and pyran derivatives have emerged as promising anti-inflammatory agents.[7] Studies have shown that these compounds can suppress the production of key inflammatory mediators. For example, in lipopolysaccharide (LPS)-stimulated macrophages, select pyran derivatives significantly inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]

A novel compound, 1H,8H-pyrano[3,4-c]pyran-1,8-dione (PPY), was found to suppress inflammatory responses in a murine model of asthma by reducing the expression of eotaxin, IL-8, and VCAM-1.[11] This effect is mediated through the inhibition of the MAPK/NF-κB signaling pathway.[7][11]

Neuroprotective Activity (Anti-Alzheimer's Disease)

The pyran scaffold is a key component in compounds designed to combat neurodegenerative disorders like Alzheimer's disease (AD).[2] The primary strategy involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down essential neurotransmitters. Various pyran-based congeners, including xanthone and coumarin derivatives, have been identified as potent inhibitors of these enzymes.[2]

Quantitative Data on Cholinesterase Inhibition

| Compound Class | Derivative | Target | IC50 (µM) | Reference |

| Xanthone Derivative | 23 | AChE | 0.88 ± 0.04 | [2] |

| Xanthone Derivative | 24 | AChE | 0.88 ± 0.15 | [2] |

| Xanthone Derivative | 34 (piperidine) | AChE | 0.46 ± 0.02 | [2] |

| 4-methylthiocoumarin | 8 | AChE | 5.63 ± 1.68 | [2] |

| 4-methylthiocoumarin | 9 | BuChE | 3.40 ± 0.20 | [2] |

Antimicrobial and Antioxidant Activities

Several studies have highlighted the efficacy of 4H-pyran derivatives as both antibacterial and antioxidant agents.[8] Certain compounds have shown significant activity against Gram-positive bacteria, in some cases exceeding the potency of standard antibiotics like Neomycin.[9]

Quantitative Data on Antimicrobial and Antioxidant Activity

| Compound | Activity | Organism/Assay | MIC / IC50 (mM or µg/mL) | Reference |

| 4b | Antibacterial | S. aureus | MIC: 0.0195 mg/mL | [9] |

| 4b | Antifungal | A. niger | MIC: 0.0195 mg/mL | [9] |

| 21 | Antibacterial | S. aureus | 4x higher activity than Neomycin | [9] |

| 4g | Antioxidant | DPPH Scavenging | IC50: 0.329 mM | [8] |

| 4j | Antioxidant | DPPH Scavenging | IC50: 0.1941 mM | [8] |

Detailed Experimental Protocols

General Procedure for Synthesis of 4H-Pyran Derivatives

This protocol is a representative example of a one-pot, three-component synthesis, a common method for generating pyran libraries.

-

Step 1: A mixture of an appropriate aldehyde (1 mmol), malononitrile (1 mmol), and an active methylene compound (e.g., 5,5-dimethylcyclohexane-1,3-dione) (1 mmol) is prepared in a solvent such as ethanol (10 mL).

-

Step 2: A catalytic amount of a base (e.g., piperidine, 0.1 mmol) is added to the reaction mixture.

-

Step 3: The mixture is stirred at room temperature or refluxed for a specified period (typically 2-6 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Step 4: Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is collected by filtration.

-

Step 5: The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 4H-pyran derivative.

-

Step 6: The final structure is confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[4][12]

Protocol for In Vitro Anticancer MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and cytotoxicity.

-

Step 1 (Cell Seeding): Human cancer cells (e.g., MCF-7) are seeded into 96-well plates at a density of approximately 5×10³ to 1×10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Step 2 (Compound Treatment): The synthesized pyran derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

-

Step 3 (MTT Addition): After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.

-

Step 4 (Formazan Solubilization): The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals formed by viable cells.

-

Step 5 (Absorbance Reading): The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Step 6 (IC50 Calculation): The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.[6]

Conclusion and Future Perspectives

The pyran scaffold remains a highly valuable and versatile core in modern drug discovery. The extensive research reviewed here demonstrates the potential of pyran-4-one and its related derivatives to yield potent therapeutic agents for a range of diseases, most notably cancer, inflammation, and neurodegenerative disorders. The ease of synthesis through methods like multi-component reactions facilitates the creation of large, diverse chemical libraries for high-throughput screening.

Future research should focus on optimizing the lead compounds identified in these studies to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their molecular mechanisms of action, including the identification of specific protein targets, will be crucial for their advancement into preclinical and clinical development. The continued exploration of the vast chemical space surrounding the pyran nucleus promises to deliver the next generation of innovative medicines.

References

- 1. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyranone natural products as inspirations for catalytic reaction discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A new compound, 1H,8H-pyrano[3,4-c]pyran-1,8-dione, suppresses airway epithelial cell inflammatory responses in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

The Discovery and Isolation of Novel Pyran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyran scaffold, a six-membered heterocyclic ring containing an oxygen atom, is a cornerstone in medicinal chemistry and natural product synthesis. Its derivatives exhibit a vast array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the discovery and isolation of novel pyran derivatives, focusing on synthetic methodologies, purification techniques, and biological evaluation.

I. Synthesis of Novel Pyran Derivatives

The synthesis of pyran derivatives has been significantly advanced through the development of multi-component reactions (MCRs). These one-pot syntheses offer numerous advantages, including high atom economy, simplified procedures, and often high yields.[3][4] A prevalent class of synthesized pyran derivatives are the 2-amino-4H-pyrans, which are typically synthesized through the condensation of an aldehyde, an active methylene compound (like malononitrile), and a β-dicarbonyl compound (such as ethyl acetoacetate or dimedone).[1][3]

Experimental Protocol: One-Pot Synthesis of 2-Amino-4H-pyran Derivatives

This protocol is a generalized procedure based on several reported syntheses.[3][5]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol, 66 mg)

-

Dimedone (1 mmol, 140 mg)

-

Catalyst (e.g., nano-SnO2, 30 mg)[3]

-

Ethanol or Water (10 mL)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Thin-layer chromatography (TLC) plate (silica gel 60 F254)

-

Buchner funnel and filter paper

Procedure:

-

To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and the catalyst.

-

Add 10 mL of ethanol or water to the flask.

-

Place the flask in a heating mantle on a magnetic stirrer and attach a reflux condenser.

-

Stir the reaction mixture and heat to reflux.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

After completion of the reaction (typically 30-60 minutes), cool the mixture to room temperature.

-

The solid product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold ethanol.

-

Recrystallize the crude product from hot ethanol to obtain the pure 2-amino-4H-pyran derivative.

-

Characterize the final product using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.[1]

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of novel pyran derivatives.

II. Isolation and Purification

The isolation of the synthesized pyran derivatives from the reaction mixture is typically straightforward due to their precipitation upon cooling. However, for purification, recrystallization is a common method. For more complex mixtures or for the isolation of pyran derivatives from natural sources, column chromatography is the technique of choice.[6][7][8]

Experimental Protocol: Purification by Column Chromatography

This protocol describes a general procedure for the purification of a pyran derivative.[8][9]

Materials:

-

Crude pyran derivative mixture

-

Silica gel (for column chromatography)

-

Eluent (e.g., a mixture of n-hexane and ethyl acetate)[6]

-

Glass column with a stopcock

-

Cotton or glass wool

-

Sand

-

Beakers and Erlenmeyer flasks

-

Test tubes for fraction collection

-

TLC plates and chamber

Procedure:

-

Column Packing:

-

Plug the bottom of the column with a small piece of cotton or glass wool.

-

Add a layer of sand (approx. 1-2 cm).

-

Prepare a slurry of silica gel in the chosen eluent.

-

Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

-

Add another layer of sand on top of the silica gel.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

-

Carefully add the sample solution to the top of the column.

-

-

Elution and Fraction Collection:

-

Open the stopcock and start adding the eluent to the top of the column.

-

Maintain a constant flow of the eluent through the column.

-

Collect the eluate in a series of test tubes (fractions).

-

-

Monitoring the Separation:

-

Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a staining agent.

-

-

Isolation of the Pure Compound:

-

Combine the fractions containing the pure desired compound.

-

Evaporate the solvent using a rotary evaporator to obtain the purified pyran derivative.

-

III. Biological Activity and Data

Novel pyran derivatives have been extensively studied for a range of biological activities. The following tables summarize some of the reported quantitative data for their anticancer and antimicrobial activities.

Table 1: Anticancer Activity of Novel Pyran Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 23 | A549 (Lung) | Not specified, but shown to inhibit tumor growth | [10] |

| Compound 4d | HepG2 (Liver) | 42.36 | [10] |

| Compound 4f | MCF7 (Breast) | 35.69 | [10] |

| Compound 8c | HCT116 (Colon) | Not specified, but showed 70% colony inhibition | [11] |

| Compound 6e | MCF7 (Breast) | Not specified, but showed 66.4% colony inhibition | [11] |

| Compound 14b | A549 (Lung) | Not specified, but showed 71.6% colony inhibition | [11] |

| Compound 29 | AChE Inhibition | 0.85 | [12] |

| Compound 29 | BuChE Inhibition | 0.59 | [12] |

| Pyran-based compounds (4a-f) | NCI-H460, SF-268, MCF-7 | Potent activity reported | [13] |

| Pyranopyrazole 18 | HCoV-229E (Antiviral) | IC50: 27.8 µg/mL | [14] |

Table 2: Antimicrobial Activity of Novel Pyran Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinolinyl-4H-pyrans (4a, 4d, 4h, 4g, 4m) | Gram-positive bacteria | Active | [15] |

| Spiro-4H-pyran derivatives | Various bacteria | MIC range: 1 to 512 | [16][17] |

| 4H-Pyran derivatives | Mycobacterium bovis (BCG) | Active | [18] |

| Pyran derivatives (P2, P3, P5) | E. coli | Excellent activity | |

| Pyran derivatives | E. coli, Welsiella sp. | Active | |

| Ethyl 5-hydroxy-2,6,6-trimethyl-5,6-dihydro-4H-pyran-3-carboxylate | Various bacteria and fungi | Active | [19] |

Experimental Protocol: Antibacterial Activity Assay (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and as described in the literature.[16][17]

Materials:

-

Synthesized pyran derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum adjusted to 0.5 McFarland standard

-

Dimethyl sulfoxide (DMSO)

-

Standard antibiotic (e.g., gentamicin)

-

Incubator (37°C)

Procedure:

-

Preparation of Compound Stock Solutions: Dissolve the pyran derivatives in DMSO to a stock concentration (e.g., 1024 µg/mL).

-

Serial Dilution:

-

Add 100 µL of MHB to each well of a 96-well plate.

-

Add 100 µL of the compound stock solution to the first well and mix.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate.

-

-

Inoculation:

-

Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard.

-

Dilute the suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Add 100 µL of the diluted bacterial suspension to each well.

-

-

Controls:

-

Positive control: Wells containing MHB and bacterial inoculum only.

-

Negative control: Wells containing MHB and DMSO (at the highest concentration used).

-

Standard control: Wells with a serial dilution of a standard antibiotic.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

IV. Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is crucial for drug development. Some novel pyran derivatives have been shown to exert their anticancer effects by modulating specific signaling pathways. For instance, a derivative of alkannin, a natural product with a pyran ring, has been found to inhibit the phosphorylation of PKM2 and STAT3, key players in cancer cell metabolism and proliferation.[10]

PKM2/STAT3 Signaling Pathway Inhibition by a Pyran Derivative

Caption: Inhibition of the PKM2/STAT3 signaling pathway by a novel pyran derivative.

This guide provides a foundational understanding of the key aspects involved in the discovery and isolation of novel pyran derivatives. The provided protocols and data serve as a starting point for researchers to explore this promising class of compounds for various therapeutic applications.

References

- 1. sciforum.net [sciforum.net]

- 2. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jmnc.samipubco.com [jmnc.samipubco.com]

- 4. benchchem.com [benchchem.com]

- 5. cajmns.casjournal.org [cajmns.casjournal.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]